Piperidin-3-yl carbamate
Description
Contextual Significance of Piperidine (B6355638) Derivatives in Chemical Sciences
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in drug design and discovery. nih.govencyclopedia.pub Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a wide array of pharmacological activities. nih.govencyclopedia.pub These activities include applications as anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory agents. researchgate.netbohrium.com
The prevalence of the piperidine moiety in both synthetic drugs and naturally occurring alkaloids underscores its importance. nih.govencyclopedia.pub Well-known alkaloids like morphine and atropine (B194438) contain a fused piperidine ring, and synthetic derivatives are found in medications for conditions ranging from cancer to Alzheimer's disease. encyclopedia.pub The ability of the piperidine ring to be readily functionalized allows chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules, making it a highly attractive scaffold in modern drug discovery. researchgate.net The introduction of chiral centers or various substituents on the piperidine ring can significantly alter a compound's physicochemical properties, such as solubility and bioavailability. thieme-connect.com
Overview of Carbamate (B1207046) Functional Group Relevance in Organic Synthesis
The carbamate group, an ester of carbamic acid, is a versatile functional group with significant applications in organic synthesis and medicinal chemistry. nih.govresearchgate.net Structurally, it can be viewed as a hybrid of an amide and an ester, which imparts good chemical and proteolytic stability. acs.orgresearchgate.net This stability makes carbamates useful as peptide bond surrogates in the design of peptidomimetics, as they can enhance metabolic stability and cell membrane permeability. acs.org
In organic synthesis, carbamates are widely employed as protecting groups for amines. acs.orgnih.gov The popular Boc (t-butyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups are carbamates that can be easily installed and later removed under specific conditions, which is crucial in multi-step syntheses like peptide synthesis. masterorganicchemistry.com The carbamate functionality can also influence the reactivity and selectivity of adjacent functional groups, providing a level of control in complex chemical transformations. fiveable.me Furthermore, the ability to modify substituents on both the nitrogen and oxygen termini of the carbamate allows for the modulation of a molecule's biological and pharmacokinetic properties. nih.govimi.hr
Research Trajectory of Piperidin-3-yl Carbamate and Analogues
Research into this compound and its analogues sits (B43327) at the intersection of the well-established fields of piperidine chemistry and carbamate synthesis. The combination of these two important pharmacophores has led to investigations into the potential applications of these compounds. For instance, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate has been identified as a key intermediate in the synthesis of orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net
The synthesis of various analogues often involves modifying the piperidine ring or the carbamate group to explore structure-activity relationships. For example, the synthesis of analogues of the M1 allosteric agonist TBPB involved the creation of an ethyl carbamate analogue. nih.gov Other research has focused on the synthesis of this compound derivatives with different substituents for potential use as antibacterial agents. evitachem.com The development of efficient synthetic routes, including chemoenzymatic processes, is an active area of research aimed at producing these compounds with high purity and yield. researchgate.net The exploration of these analogues continues to be a promising avenue for the discovery of new chemical entities with potential therapeutic applications. vulcanchem.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12N2O2 | PubChem nih.gov |
| Molecular Weight | 144.17 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| InChIKey | LKLQWOKKPWCIAW-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | C1CCNC(C1)OC(=O)N | PubChem nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
piperidin-3-yl carbamate |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)10-5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9) |
InChI Key |
LKLQWOKKPWCIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Piperidin 3 Yl Carbamate and Its Derivatives
Direct Carbamate (B1207046) Formation Strategies
Direct methods for forming the piperidin-3-yl carbamate structure often involve either creating the piperidine (B6355638) ring from a pyridine (B92270) precursor already bearing the carbamate group or by forming the carbamate on a pre-existing piperidine ring.
A prevalent strategy for synthesizing piperidin-3-yl carbamates involves the reduction of a corresponding pyridin-3-ylcarbamate. This method benefits from the wide availability of substituted 3-aminopyridines, which can be converted to carbamates prior to the ring reduction.
The hydrogenation of pyridin-3-ylcarbamates to piperidin-3-ylcarbamates is frequently accomplished using palladium catalysts. google.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. google.comd-nb.info The reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. While rhodium catalysts have also been used, palladium catalysts are often preferred due to their lower cost. google.comgoogle.com The efficiency of this catalytic hydrogenation can be influenced by factors such as catalyst type, solvent, temperature, and hydrogen pressure. d-nb.info Bimetallic palladium catalysts, such as those containing copper or silver, have also been shown to be highly active and selective for the hydrogenation of pyridine derivatives under mild conditions. d-nb.info
A key challenge in this reduction is achieving chemoselectivity, particularly when other reducible functional groups are present in the molecule. For instance, researchers have developed methods for the selective hydrogenation of the pyridine ring in the presence of other sensitive groups by carefully selecting the catalyst and reaction conditions. mdpi.com
Optimizing the pH of the reaction system is crucial for the successful synthesis of piperidin-3-ylcarbamates via the hydrogenation of pyridin-3-ylcarbamate precursors. google.comgoogle.com It has been found that adjusting the pH to a range of 1 to 7, particularly with the use of a carboxylic acid like acetic acid or phosphoric acid, can lead to a good yield of the desired product. google.comgoogle.com The acidic conditions facilitate the reduction of the electron-rich pyridine ring. google.com The reaction is typically carried out under a hydrogen pressure of 0.1 to 5 MPa and at a temperature of 20°C to 150°C. google.com Careful control of the pH is necessary to prevent potential side reactions, such as hydrolysis of the carbamate group, and to ensure high selectivity and yield. google.com
Table 1: Effect of Acid Additive on the Hydrogenation of Pyridinecarbonitriles (A Related System) This table illustrates the principle of how acidic additives can direct the outcome of hydrogenations of pyridine derivatives, a concept applicable to pyridin-3-ylcarbamates.
| Substrate | Acid Additive (mol/mol) | Primary Product | Selectivity (%) |
|---|---|---|---|
| 4-Pyridinecarbonitrile | 1.0 H₂SO₄ | 4-(aminomethyl)piperidine | 98 |
| 4-Pyridinecarbonitrile | 0.5 H₂SO₄ | 4-(aminomethyl)pyridine | 93 |
| 3-Pyridinecarbonitrile | 1.0 H₂SO₄ | 3-(aminomethyl)piperidine | 76 |
| 3-Pyridinecarbonitrile | 0.5 H₂SO₄ | 3-(aminomethyl)pyridine | 72 |
Data adapted from a study on a related system to demonstrate the principle of pH control. rsc.org
An alternative route to piperidin-3-yl carbamates starts with a halogenated piperidine precursor, such as 3-chloropiperidine (B1606579) or other 3-halopiperidines. The carbamate functionality is then introduced through a substitution reaction. This can be achieved by reacting the 3-halopiperidine with a carbamoylating agent. For instance, N-substituted carbamoyl (B1232498) chlorides can be reacted with phenols in a one-pot procedure to form O-aryl carbamates, a reaction principle that can be adapted. organic-chemistry.org The reaction of 4-chloropiperidine (B1584346) hydrochloride with reagents to form carbamoyl radicals has also been explored. rsc.org The reactivity of the halogenated precursor is a key factor, and the choice of base is important to facilitate the nucleophilic substitution.
The Hofmann rearrangement offers a distinct pathway for synthesizing piperidin-3-yl carbamates from piperidine-3-carboxamides. google.comgoogle.com This reaction converts a primary amide into a primary amine with one less carbon atom through an isocyanate intermediate. nih.govwikipedia.org When the rearrangement is performed in the presence of an alcohol, the isocyanate intermediate is trapped to form the corresponding carbamate directly. wikipedia.org
This method is advantageous as it can be a one-pot procedure and utilizes readily available starting materials. organic-chemistry.org Various reagents can be used to mediate the rearrangement, including N-bromoacetamide and sodium hypochlorite. organic-chemistry.orgacs.org For example, nicotinamide (B372718) (pyridine-3-carboxamide) can be converted to 3-aminopyridine (B143674) via the Hofmann rearrangement, which can then be carbamoylated and subsequently reduced. wikipedia.org Alternatively, applying the Hofmann rearrangement to a pre-formed piperidine-3-carboxamide in the presence of an alcohol like methanol (B129727) or tert-butyl alcohol can yield the methyl or Boc-protected this compound, respectively. wikipedia.org
Aminopyridine Precursor Hydrogenation Approaches
Chiral Synthesis and Stereoselective Routes
Given the importance of stereochemistry in pharmacologically active molecules, significant effort has been dedicated to developing methods for the synthesis of enantiomerically pure or enriched piperidin-3-yl carbamates.
Strategies for chiral synthesis can be broadly categorized into two main approaches: resolution of a racemic mixture and asymmetric synthesis.
Resolution of Racemates: A common method involves the resolution of racemic this compound using a chiral resolving agent, such as an optically active form of mandelic acid. google.comgoogle.com This process forms diastereomeric salts that can be separated by crystallization. google.com Subsequent treatment of the separated diastereomeric salt with an acid or base liberates the desired enantiomer of the this compound. google.comgoogle.com
Asymmetric Synthesis: These routes aim to create the desired stereocenter selectively. This can be achieved through several methods:
Asymmetric Hydrogenation: The hydrogenation of pyridin-3-ylcarbamates or related pyridine precursors can be rendered asymmetric by using a chiral catalyst. unimi.it Rhodium and iridium-based catalysts with chiral ligands have been successfully employed for the asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts, yielding chiral piperidines with high enantiomeric excess. unimi.itthieme-connect.com A rhodium-catalyzed asymmetric reductive Heck reaction has also been used to create chiral 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn
Starting from a Chiral Pool: This approach utilizes enantiomerically pure starting materials derived from natural sources. For example, a chemoenzymatic strategy starting from commercially available ethyl N-Boc-D-pyroglutamate has been used to prepare a chiral tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate. researchgate.net
Substrate-Controlled Diastereoselective Reactions: In some cases, existing stereocenters in the substrate can direct the formation of new stereocenters. For instance, stereoselective Mannich reactions have been utilized in the synthesis of enantiopure piperidine derivatives. ru.nl
Table 2: Examples of Asymmetric Catalytic Systems for Chiral Piperidine Synthesis This table provides examples of catalytic systems used in the asymmetric synthesis of chiral piperidines, which are structurally related to or precursors of piperidin-3-yl carbamates.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | 3-substituted piperidines | Up to 90% unimi.it |
| Ir-catalyst with mixed phosphine (B1218219) ligands | 2-substituted pyridinium bromides | Benzyl (B1604629) piperidines | Good enantioselectivities thieme-connect.com |
| Rh-catalyst with chiral primary amine | Pyridinium salts | Chiral piperidines | Excellent diastereo- and enantio-selectivities researchgate.net |
| Rh-catalyzed reductive Heck reaction | Phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridines | High enantioselectivity snnu.edu.cn |
Chemoenzymatic Strategies for Enantiomerically Pure Piperidin-3-yl Carbamates
Chemoenzymatic strategies leverage the high selectivity of enzymes to create chiral centers, offering an efficient and environmentally friendly alternative to traditional chemical methods. researchgate.netscispace.com These approaches often result in high yields and excellent enantiomeric excess.
Transaminase (ATA) biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, which are precursors to piperidin-3-yl carbamates. researchgate.netacs.org This method involves the use of transaminases to catalyze the asymmetric amination of a ketone substrate, thereby establishing the stereochemistry of the final product. researchgate.net
A notable example is the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net The process starts from ethyl N-Boc-D-pyroglutamate and utilizes a transaminase for a transamination and spontaneous cyclization process. This chemoenzymatic route is cost-effective and produces the target compound with over 99.9% enantiomeric excess. researchgate.net The use of biocatalysts like transaminases can significantly shorten synthetic routes and avoid the use of toxic chemicals and harsh reaction conditions. researchgate.netresearchgate.net
Table 1: Screening of Transaminases for the Synthesis of a Lactam Intermediate researchgate.net
| Entry | Enzyme | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| 1 | ATA-002 | 99.9 | >99.9 | 3R,6R |
| 2 | ATA-042 | 66.0 | N.D. | N.D. |
| 3 | ATA-051 | 95.6 | 96.2 | 3R,6R |
| 4 | ATA-054 | 25.6 | N.D. | N.D. |
| 5 | ATA-055 | 89.2 | 98.4 | 3R,6R |
The efficiency of biocatalytic processes is highly dependent on reaction conditions. mdpi.com Optimization of parameters such as pH, temperature, substrate concentration, and biocatalyst loading is crucial for maximizing yield and enantioselectivity. researchgate.net
In the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, studies have shown that the optimal pH for the transaminase-catalyzed reaction is 11.0, and the ideal temperature is 40°C. researchgate.net The concentration of the amine donor, such as isopropylamine (B41738) (i-PrNH2), also significantly influences the conversion rate. researchgate.net By fine-tuning these parameters, a high substrate concentration of up to 100 g/L can be efficiently converted, demonstrating the industrial applicability of this chemoenzymatic approach. researchgate.net
Table 2: Effect of Reaction Parameters on the Conversion of Keto-ester Substrate researchgate.net
| Parameter | Condition | Conversion (%) |
|---|---|---|
| pH | 10.0 | ~80 |
| 10.5 | ~90 | |
| 11.0 | ~99 | |
| 11.5 | ~95 | |
| 12.0 | ~85 | |
| Temperature (°C) | 30 | ~75 |
| 35 | ~88 | |
| 40 | ~99 | |
| 45 | ~92 | |
| 50 | ~80 |
Asymmetric Synthesis from Chiral Pool Precursors
Asymmetric synthesis utilizes chiral starting materials from the "chiral pool" to construct enantiomerically pure target molecules. This approach avoids the need for chiral resolution steps, which are often inefficient. researchgate.net
The synthetic route involves several key transformations:
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified. niscair.res.inresearchgate.net
Boc-protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group. niscair.res.inresearchgate.net
Reduction: The diester is reduced to a diol using sodium borohydride. niscair.res.inresearchgate.net
Tosylation: The diol is converted to a ditosylate. niscair.res.inresearchgate.net
Cyclization: The ditosylate undergoes cyclization with various amines to form the substituted piperidine ring. niscair.res.inresearchgate.net
This method offers advantages such as mild reaction conditions and the use of non-toxic catalysts. niscair.res.in
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds and has been applied to the synthesis of piperidine derivatives. niscair.res.inresearchgate.netwhiterose.ac.uk Another effective strategy is the enantioselective ring expansion of prolinols, which can be rearranged to form 3-hydroxypiperidines in good yields and high enantiomeric excess. niscair.res.inresearchgate.netresearchgate.net This rearrangement proceeds through an aziridinium (B1262131) intermediate. researchgate.net
Catalytic hydrogenation is a widely used method for the synthesis of piperidines, often involving the reduction of pyridine precursors. acs.orggoogle.comnih.gov Asymmetric hydrogenation of pyridine derivatives using chiral rhodium or iridium catalysts can produce enantiomerically enriched piperidines. mdpi.com For instance, the asymmetric hydrogenation of a pyridine derivative can yield (3R,4R)-1-benzyl-4-methylpiperidin-3-amine with high diastereoselectivity.
Diamination reactions, such as the 1,2-diamination of aldehydes, also provide a route to 3-aminopiperidine derivatives. niscair.res.inresearchgate.net These methods, along with catalytic hydrogenation, are part of a broader toolkit for constructing the piperidine scaffold with control over stereochemistry. niscair.res.inmdpi.com
Optical Resolution Techniques for this compound Enantiomers
The separation of racemic mixtures into their individual enantiomers, a process known as optical resolution, is a critical step in the synthesis of chiral pharmaceuticals. For this compound and its precursors like 3-aminopiperidine, this is often achieved by converting the enantiomers into diastereomeric salts using a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation.
A prevalent method for the optical resolution of 3-aminopiperidine, a key precursor to this compound, involves the formation of diastereomeric salts with chiral acids. researchgate.net The principle behind this technique is the reaction of a racemic amine with a single enantiomer of a chiral acid, resulting in a mixture of two diastereomeric salts. Due to their different spatial arrangements, these salts possess distinct solubilities, enabling their separation through fractional crystallization. google.com
Several chiral acids have been successfully employed for this purpose. For instance, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) has been used as an effective resolving agent for racemic 3-aminopiperidine. researchgate.net The reaction yields two diastereomers that can be separated due to their significant difference in solubility in 90% tert-butyl alcohol at low temperatures. researchgate.net This process has been shown to produce (R)-3-aminopiperidine with high yield and enantiomeric excess. researchgate.net
Another class of chiral resolving agents includes N-modified amino acid derivatives. N-tosyl-(S)-phenylalanine has been utilized in the dielectrically controlled resolution of 3-aminopiperidine. google.com Similarly, N-acetyl-phenylalanine has been investigated for the resolution of 3-aminopiperidine derivatives. google.com The choice of the chiral acid and the crystallization solvent are crucial parameters that determine the efficiency of the resolution, influencing both the yield and the enantiomeric purity of the desired product. google.com While effective, some chiral acids like dibenzoyl-L-tartaric acid and di(ortho-tolyl)-L-tartaric acid have been noted to be unstable, which can limit their applicability. google.com
The table below summarizes the use of various chiral acids in the resolution of 3-aminopiperidine.
| Chiral Resolving Agent | Target Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) | (R)-3-aminopiperidine | 99.5 | 99.6 | researchgate.net |
| N-tosyl-(S)-phenylalanine | (R)- and (S)-3-aminopiperidine | Not specified | Not specified | google.com |
| Dibenzoyl-L-tartaric acid | Not specified | Modest resolution | Not specified | google.com |
| Di(ortho-tolyl)-L-tartaric acid | Not specified | Modest resolution | Not specified | google.com |
| N-acetyl-phenylalanine | Not specified | Modest resolution | Not specified | google.com |
Intramolecular Decarboxylative Approaches
Intramolecular decarboxylative reactions represent a modern and efficient strategy for the synthesis of cyclic amines, including derivatives of this compound. These methods often proceed under mild conditions and can offer high levels of stereocontrol.
One such approach involves the base-mediated intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates. acs.org This method provides a general and effective route to N-Boc protected amines. The starting alkanoyloxycarbamates are readily prepared from alkyl carboxylic acids and hydroxylamine. acs.orgacs.org The subsequent intramolecular cyclization, promoted by a base like cesium carbonate, proceeds with the loss of carbon dioxide to form the desired carbamate-protected piperidine ring system. acs.org This reaction demonstrates a broad substrate scope, tolerating various functional groups and providing the products in good yields. acs.orgacs.org
Palladium-catalyzed decarboxylative allylation is another powerful tool for constructing functionalized piperidine rings. whiterose.ac.uk In this strategy, a suitably designed carbamate substrate undergoes a palladium-catalyzed reaction to generate a π-allyl intermediate in situ. This intermediate can then participate in a cyclization reaction to form the piperidine heterocycle. whiterose.ac.ukwhiterose.ac.uk The use of chiral ligands in conjunction with the palladium catalyst allows for the asymmetric synthesis of enantiomerically enriched piperidine derivatives. whiterose.ac.uk A key advantage of these decarboxylative methods is that carbon dioxide is often the only byproduct, making them atom-economical and environmentally favorable. whiterose.ac.uk
Research has also explored the intramolecular Dieckmann condensation followed by hydrolysis and decarboxylation to synthesize piperidone intermediates, which can be further functionalized. nih.gov This sequence involves the base-catalyzed cyclization of a dicarboxylic acid ester to form a β-keto ester, which upon hydrolysis and heating, decarboxylates to yield a cyclic ketone. nih.gov
Chemical Reactivity and Transformations of Piperidin 3 Yl Carbamate Scaffolds
Carbamate (B1207046) Group Transformations
The carbamate group in piperidin-3-yl carbamate serves as a protected form of the 3-amino group, and its transformation is a key step in many synthetic pathways. These transformations primarily include deprotection to reveal the amine and reactions with carbonylating agents to form other functional groups.
The removal of the carbamate protecting group to yield 3-aminopiperidine is a common and crucial transformation. The choice of deprotection strategy depends on the specific type of carbamate (e.g., Boc, Cbz) and the presence of other functional groups in the molecule. Common methods include acidic or alkaline hydrolysis, hydrogenolysis, and nucleophilic attack.
Under acidic conditions, tert-butoxycarbonyl (Boc) protected amines are readily cleaved. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or strong mineral acids like hydrochloric acid are effective. For instance, the deprotection of (R)-piperidin-3-yl carbamate derivatives can be achieved using hydrochloric acid at elevated temperatures (50-100 °C). Alkaline conditions, using bases like sodium hydroxide (B78521) or potassium hydroxide in a solvent mixture such as methanol (B129727) and water, can also be employed and may offer advantages in cases where acidic conditions lead to side products.
Catalytic hydrogenation is a mild and effective method for the removal of the benzyloxycarbonyl (Cbz) group. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is advantageous due to its neutral pH conditions, which preserves acid- or base-sensitive functionalities.
More recently, novel nucleophilic deprotection methods have been developed. One such method utilizes 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a polar aprotic solvent. This approach is particularly useful for substrates with sensitive functionalities that are incompatible with standard hydrogenolysis or strong acid/base conditions.
| Method | Protecting Group | Reagents and Conditions | Notes |
|---|---|---|---|
| Acidolysis | Boc | TFA in CH₂Cl₂; or 4N-12N HCl in water/ethanol, 50-100 °C | Effective for acid-stable compounds. Can generate impurities. |
| Alkaline Hydrolysis | Boc, Cbz | NaOH or KOH in MeOH/H₂O, 30 °C to reflux | Often provides a cleaner reaction than acidic conditions. |
| Catalytic Hydrogenolysis | Cbz | H₂, Pd/C catalyst in a solvent like MeOH or EtOH | Mild, neutral conditions; sensitive to sulfur-containing compounds. |
| Nucleophilic Deprotection | Cbz, Alloc | 2-Mercaptoethanol, K₃PO₄ in DMAc, 75 °C | Good functional group tolerance; avoids heavy metals. |
The nitrogen atom of the carbamate group, while less nucleophilic than a free amine, can still react with highly electrophilic carbonylating agents. These reactions can lead to the formation of N-acyl derivatives or other related structures. Palladium-catalyzed carbonylation reactions represent a powerful tool for installing carbonyl functionalities. rsc.org For example, using carbon monoxide in the presence of a palladium catalyst, various activated substrates can be carbonylated to produce amides, esters, and other carboxylic acid derivatives. rsc.org
Phosgene and its substitutes, such as triphosgene (B27547) or chlorocarbonylsulfenyl chloride, are potent carbonylating agents. researchgate.netsigmaaldrich.com For instance, the reaction of a piperidine (B6355638) carboxamide with chlorocarbonylsulfenyl chloride can be used to form a piperidin-3-yl-oxathiazol-2-one intermediate. researchgate.net This type of reaction demonstrates the ability of the piperidine scaffold to participate in cyclization reactions initiated by carbonylating agents. Phosgene-free methods, which are safer alternatives, often involve the reaction of an amine with carbon dioxide and an alkylating agent in the presence of a suitable base, like cesium carbonate, to generate carbamates. google.com
Piperidine Ring Modifications
The piperidine ring of the carbamate scaffold can be modified at the ring nitrogen or at one of the carbon atoms, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The secondary amine of the piperidine ring is readily susceptible to N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides (e.g., benzylamine), in the presence of a base. For example, (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate can be synthesized from the corresponding ditosylate precursor and benzylamine. Reductive amination is another common strategy for N-alkylation. researchgate.net
N-acylation of the piperidine nitrogen can be accomplished using acylating agents like acid anhydrides or acid chlorides. semanticscholar.orgresearchgate.net The reaction of carbamates with carboxylic acid anhydrides can be effectively promoted by Lewis acid catalysts, such as zinc chloride, often under solvent-free conditions. semanticscholar.org This yields the corresponding N-acyl products. Heteropolyacids have also been reported as efficient, reusable catalysts for the N-acylation of carbamates. These reactions typically proceed in good yields under green, solvent-free conditions.
Direct functionalization of the C-H bonds of the piperidine ring is a more challenging but highly desirable transformation. The electronic properties of the ring, influenced by the nitrogen atom and any N-substituents, dictate the regioselectivity of these reactions. The C2 position (alpha to the nitrogen) is often activated towards lithiation, especially when the nitrogen is protected with a group like Boc. nih.gov
However, functionalization at the C3 position is more complex. The inductive electron-withdrawing effect of the nitrogen deactivates the C3 position towards certain reactions like carbene C-H insertions. nih.gov Therefore, indirect methods are often required. One approach involves the directed lithiation of N-Boc piperidine, followed by transmetallation to zinc and a subsequent Negishi cross-coupling, which can yield C3-arylated products, although often alongside C2-arylated isomers. nih.gov The regioselectivity can be influenced by the choice of phosphine (B1218219) ligands on the palladium catalyst. nih.gov
Intramolecular Cyclization Pathways
The this compound scaffold can be a precursor for various intramolecular cyclization reactions, leading to the formation of bicyclic or other complex heterocyclic systems. researchgate.netnih.gov These cyclizations can involve either the carbamate group or substituents on the piperidine ring.
A notable example is the cyclization of suitably substituted piperidine carboxamides to form piperidin-3-yl-oxathiazol-2-ones. researchgate.netnih.gov This transformation is achieved using chlorocarbonylsulfenyl chloride as a cyclizing agent. researchgate.netnih.gov The reaction proceeds through the formation of an electrophilic intermediate that is attacked by an internal nucleophile, leading to ring closure. The reaction conditions, such as the choice of base and solvent, can be critical in directing the reaction towards the desired cyclized product versus side products like nitriles. researchgate.net
Intramolecular radical-mediated amine cyclization is another pathway for forming piperidine-containing ring systems. nih.gov These reactions can be initiated by various means, including catalysis with transition metals like cobalt or through electrolysis, leading to the formation of new C-N or C-C bonds. nih.gov
Structure Activity Relationship Sar Studies and Derivative Design
Systematic Structural Modifications of Piperidin-3-yl Carbamate (B1207046) Core
The piperidin-3-yl carbamate scaffold offers multiple points for chemical modification, including the piperidine (B6355638) nitrogen, the carbamate group, and various positions on the piperidine ring itself. By altering these positions, researchers can probe the interactions of the molecule with its biological target and refine its pharmacological properties. researchgate.netnih.gov
The nitrogen atom of the piperidine ring is a key site for modification. Introducing substituents at this position can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, in the development of direct renin inhibitors, the basic nitrogen of the piperidine ring was identified as a crucial element for interacting with the catalytic aspartic acid residues (Asp₃₂ and Asp₂₁₅) of the enzyme, acting as a transition-state surrogate. nih.gov
Early research in this area identified a weakly active racemic cis-configured 3,5-disubstituted piperidine as a starting point. nih.gov Subsequent structure-based modifications, including the introduction of various N-alkyl groups, led to significant improvements in potency. The discovery of an N-alkyl substituted 6-pyridyl group as a high-affinity P3 scaffold represented a major breakthrough, enhancing binding even without a traditional P3sp side chain. nih.gov This modification highlighted that interactions between the P3-pyridyl nitrogen and the hydroxyl group of Thr₇₇ could compensate for the absence of other binding interactions. nih.gov
Table 1: Effect of N-Substitution on Renin Inhibitory Activity
| Compound | N-Substituent | In Vitro Potency (IC₅₀) | Notes |
|---|---|---|---|
| Lead Compound | (unspecified small group) | Weak | Initial hit from high-throughput screening. nih.gov |
| 27 | 6-aminopyridin-2-yl | Significantly Improved | The hydrophilic aminopyridine moiety led to a reduction in plasma IC₅₀ shift and improved metabolic stability. nih.gov |
This table is interactive. Click on the headers to sort the data.
The carbamate group itself is more than just a linker; its structure is integral to the molecule's function and stability. acs.org In synthetic chemistry, carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) are common as protecting groups for amines. masterorganicchemistry.comyoutube.com However, in the context of SAR, these groups are considered functional moieties that directly influence biological activity. mdpi.com
The nature of the carbamate can modulate interactions with target enzymes, affect stability, and alter pharmacokinetic properties. acs.org For example, the delocalization of non-bonded electrons on the nitrogen into the carboxyl moiety imposes a degree of conformational restriction, which can be crucial for optimal binding to a receptor or enzyme active site. acs.orgnih.gov The choice of substituent on the carbamate's oxygen or nitrogen termini offers a strategy for fine-tuning these properties. acs.org
In the development of inhibitors for endocannabinoid hydrolases like monoacylglycerol lipase (B570770) (MAGL), the carbamate moiety acts as the reactive electrophile responsible for inactivating the target enzyme. nih.gov The choice of the leaving group on the carbamate, such as a 4-nitrophenoxy group, is critical for its reactivity. nih.gov Studies have shown that replacing a less reactive urea (B33335) electrophile with a more reactive carbamate can enable the inactivation of enzymes like MAGL. nih.gov
Table 2: Common Carbamate Groups in Medicinal Chemistry
| Carbamate Group | Abbreviation | Key Features | Typical Removal Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acid-labile, common in peptide synthesis. masterorganicchemistry.com | Strong acid (e.g., TFA). masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Removed by catalytic hydrogenation. masterorganicchemistry.com | H₂, Pd/C. masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile. masterorganicchemistry.com | Amine base (e.g., piperidine). masterorganicchemistry.com |
This table is interactive. You can filter the data by typing in the search box above.
Modifications at other positions on the piperidine ring have also been extensively explored to optimize ligand-target interactions. A rational structure-based drug design approach for renin inhibitors led to the discovery that adding specific substituents to the piperidine ring could induce favorable structural changes in the target enzyme, such as the "Leu-in" to "Leu-out" conformational shift of Leucine 114. researchgate.net This induced fit resulted in a dramatic, 65,000-fold enhancement in inhibitory activity with the addition of only seven heavy atoms to the original fragment. researchgate.net
In studies on MAGL inhibitors, substitutions at the 4-position of the piperidine ring were found to be critical for tuning selectivity between MAGL and fatty acid amide hydrolase (FAAH). nih.gov Attaching a bisarylcarbinol moiety at this position led to MAGL-selective inhibitors, while an aryloxybenzyl group resulted in dual MAGL/FAAH inhibitors. nih.gov Further exploration revealed that both steric bulk and electronic properties of aryl groups at this position were important; however, expanding the steric bulk with groups like 4-N,N-dimethylanilinebenzene or 2-naphthyl did not necessarily lead to more potent compounds. nih.gov These findings suggest a strict structural requirement for the six-membered piperidine ring to maintain potency. nih.gov
Creating more rigid and conformationally constrained analogues through spirocyclic or fused-ring systems is a common strategy to improve binding affinity and selectivity. nih.gov Fused and spiro-piperidine derivatives introduce a defined three-dimensional structure that can better match the topology of a target's binding site. researchgate.netresearchgate.net
Influence of Substituent Effects on Chemical and Biological Activity Profiles
The electronic and steric properties of substituents play a crucial role in defining the chemical and biological activity of this compound derivatives. Structure-based design efforts for renin inhibitors showed that optimizing the P3–P1 and P1′-P2′ portions of the molecule significantly improved in vitro potency. nih.gov
Design Principles for Novel this compound-Based Structures
Based on extensive SAR studies, several key design principles have emerged for creating novel therapeutics based on the this compound scaffold.
Exploitation of Key Interactions: The basic nitrogen of the piperidine ring is a critical anchor point for targets with catalytic aspartate residues, such as renin. nih.gov Maintaining this interaction is fundamental for potency.
Induced Fit and Conformational Restriction: Introducing substituents that promote a favorable conformational change in the target protein can lead to dramatic increases in affinity. researchgate.net Similarly, using spirocyclic or fused rings can pre-organize the ligand in its bioactive conformation, reducing the entropic penalty of binding. researchgate.net
Scaffold Elongation and Vectorial Design: In some cases, the core scaffold may need to be extended to properly occupy all available binding pockets. Preliminary results with piperidin-3-yl-oxathiazol-2-ones suggested that elongating the central scaffold was necessary to achieve higher potency by better mimicking known parent compounds. researchgate.net
Balancing Potency and Physicochemical Properties: Modifications aimed at increasing potency must be balanced with maintaining drug-like properties. For instance, increasing lipophilicity to enhance binding might negatively impact solubility, metabolic stability, or off-target activity (e.g., hERG affinity). nih.gov The strategic introduction of hydrophilic groups can mitigate these issues. nih.gov
By integrating these principles, researchers can more effectively navigate the chemical space around the this compound core to develop novel and highly efficacious therapeutic agents.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For tert-butyl piperidin-3-ylcarbamate, these analyses confirm the presence and connectivity of the piperidine (B6355638) ring, the carbamate (B1207046) functional group, and the tert-butyl protecting group.
In ¹H NMR analysis of tert-butyl piperidin-3-ylcarbamate, the protons on the piperidine ring exhibit complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons. The chemical shifts (δ) are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms and the conformational flexibility of the six-membered ring.
The key signals observed include multiplets for the piperidine ring protons, typically found in the range of δ 1.40-3.60 ppm. A broad singlet corresponding to the carbamate N-H proton is also characteristic. The most shielded and distinct signal is a sharp singlet around δ 1.45 ppm, integrating to nine protons, which unequivocally corresponds to the magnetically equivalent protons of the tert-butyl group.
Table 1: Representative ¹H NMR Spectral Data for tert-butyl piperidin-3-ylcarbamate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.50 | Multiplet | 1H | Piperidine C3-H |
| ~3.00 - 3.20 | Multiplet | 2H | Piperidine C2-H, C6-H (axial) |
| ~2.60 - 2.80 | Multiplet | 2H | Piperidine C2-H, C6-H (equatorial) |
| ~1.60 - 1.90 | Multiplet | 2H | Piperidine C4-H, C5-H (axial) |
| ~1.40 - 1.60 | Multiplet | 2H | Piperidine C4-H, C5-H (equatorial) |
| 1.45 | Singlet | 9H | -C(CH₃)₃ |
| Broad | Singlet | 1H | -NH- (Carbamate) |
| Broad | Singlet | 1H | -NH- (Piperidine) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For tert-butyl piperidin-3-ylcarbamate, distinct signals are observed for the carbons of the piperidine ring, the carbamate group, and the tert-butyl group.
The carbonyl carbon of the carbamate functional group typically appears as a downfield signal around δ 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are observed at approximately δ 79 ppm and δ 28 ppm, respectively. The carbons of the piperidine ring resonate at distinct chemical shifts, reflecting their positions relative to the nitrogen atom and the carbamate substituent.
Table 2: Representative ¹³C NMR Spectral Data for tert-butyl piperidin-3-ylcarbamate
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155.5 | C=O (Carbamate) |
| ~79.2 | C (CH₃)₃ |
| ~47.5 | Piperidine C3 |
| ~46.5 | Piperidine C6 |
| ~45.0 | Piperidine C2 |
| ~32.0 | Piperidine C5 |
| ~28.4 | C(C H₃)₃ |
| ~23.0 | Piperidine C4 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Confirmation
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its chemical formula. For tert-butyl piperidin-3-ylcarbamate (C₁₀H₂₀N₂O₂), the calculated monoisotopic mass is 200.1525 g/mol . lgcstandards.com An experimental HRMS measurement would be expected to align closely with this value, confirming the molecular formula.
Table 3: HRMS Data for tert-butyl piperidin-3-ylcarbamate
| Ion | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |
|---|
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as piperidin-3-yl carbamate derivatives, without causing significant fragmentation. In ESI-MS, the sample is ionized directly from a solution, typically forming protonated molecules [M+H]⁺. For tert-butyl piperidin-3-ylcarbamate, with a molecular weight of 200.28 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z of approximately 201.29, corresponding to the protonated molecule. scbt.comnih.govmolport.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule.
As of the latest literature review, a specific single-crystal X-ray structure for the parent compound, this compound, or its common derivative, tert-butyl piperidin-3-ylcarbamate, has not been reported in publicly accessible crystallographic databases. However, the crystal structures of other substituted piperidine derivatives have been extensively studied. bldpharm.com Such studies reveal that the piperidine ring typically adopts a stable chair conformation to minimize steric strain. The determination of a crystal structure for a this compound derivative would confirm this conformation and provide exact data on the geometry of the carbamate substituent relative to the piperidine ring.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound derivatives and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a primary quantitative method for determining the purity of pharmaceutical intermediates. Commercial suppliers of N-protected derivatives, such as tert-butyl piperidin-3-ylcarbamate, routinely use HPLC to confirm purity, often reporting values greater than 98%. tcichemicals.com
A reversed-phase HPLC method is typically employed for such compounds. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The method's parameters can be optimized to achieve efficient separation of the main compound from any impurities or starting materials. A typical method for analyzing piperidine-containing compounds is detailed below. nih.gov
Table 2: Example of a Reversed-Phase HPLC Method for Analysis
| Parameter | Condition |
|---|---|
| Column | Inertsil C18 (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) |
| Gradient | Isocratic (e.g., 68:32 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis (e.g., at 210 nm) |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used extensively for monitoring reaction progress and identifying the presence of a compound in a mixture. nih.gov For this compound derivatives, a silica (B1680970) gel plate is the standard stationary phase. unodc.orgnih.gov
The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve optimal separation. A common mobile phase for compounds of intermediate polarity is a mixture of a less polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and a more polar solvent like methanol (B129727). After eluting the plate, the separated spots are visualized, typically using UV light if the plate contains a fluorescent indicator, or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin, which reacts with the amine functionality.
Table 3: Typical TLC System for this compound Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5 v/v) |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a protected this compound derivative will show characteristic absorption bands corresponding to its key functional groups. For instance, in N-Boc-piperidin-3-yl-carbamate, the carbamate group and the piperidine ring produce distinct signals.
Table 4: Characteristic FTIR Absorption Bands for tert-Butyl Piperidin-3-ylcarbamate
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretch | 3300 - 3400 |
| C-H (Alkyl) | Stretch | 2850 - 2980 |
| C=O (Carbamate) | Stretch | ~1690 |
| N-H (Amide II) | Bend | ~1530 |
Data based on characteristic values for N-tert-butyloxycarbonyl protected amines. researchgate.net
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound and study its decomposition profile. For a carbamate derivative, the TGA curve would typically show mass loss in distinct stages. The initial stage of decomposition for a protected carbamate often involves the cleavage of the protecting group. For example, a Boc-protected amine thermally decomposes to release isobutene and carbon dioxide. researchgate.netmdpi.com The piperidine ring itself would decompose at a significantly higher temperature.
Table 5: Representative TGA Decomposition Stages for a Protected Piperidine Derivative
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| 1 | 150 - 250 | ~50% | Loss of the carbamate protecting group (e.g., Boc group) |
Note: The temperature ranges and mass loss percentages are illustrative and depend on the specific compound and experimental conditions.
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and clarifying binding mechanisms at the molecular level. nih.gov For derivatives containing piperidine (B6355638) and carbamate (B1207046) moieties, docking simulations are used to understand their interactions with biological targets.
In these simulations, the ligand is placed in the binding site of a protein, and various conformations are sampled using sophisticated algorithms. nih.gov The stability of each pose is evaluated using a scoring function, which estimates the binding affinity by considering factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and solvation effects. nih.gov
Studies on related piperidine and carbamate-containing molecules have demonstrated their potential to interact with various enzymes. For instance, docking studies on piperidine derivatives have been performed against targets like the Acetylcholinesterase Enzyme and carbonic anhydrases to predict binding affinity and identify key interactions. researchgate.netnih.gov These simulations often reveal crucial hydrogen bonds with specific amino acid residues (e.g., His94, Thr199) and hydrophobic interactions within the active site that are essential for inhibition. researchgate.netnih.gov The results help in understanding structure-activity relationships, where the size and nature of substituents on the piperidine ring can significantly influence binding potency. tcmsp-e.com
| Target Enzyme | Key Interacting Residues | Types of Interactions Observed | Reference Compound Docking Score (kcal/mol) |
| Acetylcholinesterase | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | -12.1 (for derivative PBB-8) |
| Carbonic Anhydrase I (hCA I) | His94, His96, His119, His200, Thr199 | H-Bond, Pi-Cation, Pi-Alkyl, Van der Waals | Not Specified |
| Carbonic Anhydrase II (hCA II) | His94, His96, His119, His200, Thr199, Phe131 | H-Bond, Pi-Cation, Pi-Alkyl, Van der Waals | Not Specified |
| P2Y12 | Arg256, Lys280 | Hydrogen Bonding | Not Specified |
This table is representative of findings for various piperidine and carbamate derivatives as described in the cited literature. researchgate.netnih.govtcmsp-e.com
Conformational Analysis and Energetics
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like "Piperidin-3-yl carbamate," the flexibility of the six-membered piperidine ring is of central importance.
The piperidine ring typically adopts a chair conformation, which is its most stable energetic state. The carbamate substituent at the C-3 position can be oriented in either an axial or an equatorial position. The energetic preference between these two conformers is critical as it dictates the molecule's three-dimensional shape and its ability to interact with biological targets.
Molecular mechanics calculations are frequently employed to predict the relative energies of different conformers. nih.gov These calculations can determine the conformational free energies, revealing which orientation is more stable. For substituted piperidines, the relative energies are often similar to analogous cyclohexane (B81311) systems. nih.gov However, the presence of the nitrogen atom and the polar carbamate group introduces electrostatic interactions that can influence conformational preferences. For example, in piperidinium (B107235) salts (the protonated form), polar substituents can lead to a significant stabilization of the axial conformer due to favorable electrostatic interactions with the protonated nitrogen. nih.gov In some cases, this stabilization is strong enough to reverse the conformational preference from equatorial to axial upon protonation. nih.gov
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are used to solve the Schrödinger equation for a molecule to determine its electronic structure and associated properties. northwestern.edu These methods provide fundamental information about electron distribution, orbital energies, and molecular reactivity. northwestern.edu
For piperidine derivatives, semi-empirical methods such as AM1 and PM3 have been used to perform these calculations efficiently. ekb.egekb.eg These studies yield valuable data on:
Electron Density and Charge Characteristics: Calculations can map the electron density, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. For instance, the oxygen atoms of the carbamate group are expected to be nucleophilic centers. ekb.egekb.eg
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. ekb.egekb.eg
| Calculated Property | Significance | Typical Method |
| Total Energy | Indicates the thermodynamic stability of the molecule. | Semi-empirical (AM1, PM3), DFT |
| Heat of Formation | The change in enthalpy during the formation of the compound from its elements. | Semi-empirical (AM1, PM3) |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | Semi-empirical (AM1, PM3), DFT |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | Semi-empirical (AM1, PM3), DFT |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | Semi-empirical (AM1, PM3), DFT |
| Dipole Moment | Measures molecular polarity, affecting solubility and intermolecular forces. | Semi-empirical (AM1, PM3), DFT |
This table summarizes key properties derived from quantum chemical calculations on piperidine derivatives. ekb.egekb.egresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, intermediates, and activation energies, providing a step-by-step picture of how a reaction proceeds.
For reactions involving the formation or transformation of carbamates, computational studies, often using Density Functional Theory (DFT), can confirm the feasibility of a proposed pathway. For example, in the synthesis of a carbamate from an alcohol and an isocyanate or chloroformate, calculations can show that the direct, uncatalyzed reaction may have a high activation barrier, indicating the need for a catalyst. mdpi.com
Computational modeling can then be used to explore catalyzed pathways. mdpi.com This involves modeling the interaction of reactants with the catalyst, the formation of intermediate species, and the energies of transition states for each step. Such studies can reveal the precise role of the catalyst in stabilizing intermediates and lowering activation barriers. mdpi.com Similarly, the mechanism of carbamate decomposition reactions can be investigated, identifying multi-step pathways involving cyclic transition states. researchgate.net These theoretical insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Advanced Research Applications of Piperidin 3 Yl Carbamate and Analogues in Chemical Biology
Role as Synthetic Intermediates in Complex Molecule Synthesis
The piperidine (B6355638) scaffold is a significant structural component in many pharmaceuticals. sciencedaily.com The carbamate (B1207046) group, particularly when protected with a tert-butoxycarbonyl (Boc) group, renders the piperidine ring a stable and versatile intermediate for multi-step synthetic pathways. This strategic protection allows for controlled reactions at other sites of the molecule before the final deprotection reveals the amine for subsequent functionalization.
Piperidin-3-yl carbamate derivatives are pivotal intermediates in the synthesis of a wide array of compounds with significant therapeutic potential. The chiral nature of many of these intermediates is crucial for developing targeted therapies.
Inhibitors of Kinases and Receptors: Tert-butyl N-[(3S)-piperidin-3-yl]carbamate serves as a useful intermediate for synthesizing alkynylpyrimidine amide derivatives, which are being investigated as orally available inhibitors of Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis. alfachemch.com Another analogue, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is a key chiral intermediate for preparing orexin (B13118510) receptor antagonists and IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors. researchgate.net
Antibacterial Agents: The chiral aminopiperidinyl quinolones, a class of potent antibacterial agents effective against resistant pathogens, are synthesized using tert-butyl N-[(3S)-piperidin-3-yl]carbamate as a key building block. alfachemch.com
The utility of these carbamate-protected piperidines as synthetic precursors is summarized in the table below.
| This compound Intermediate | Resulting Pharmaceutically Relevant Scaffold/Compound Class | Therapeutic Target/Application |
| tert-butyl N-[(3S)-piperidin-3-yl]carbamate | Chiral aminopiperidinyl quinolones | Antibacterial agents against resistant pathogens |
| tert-butyl N-[(3S)-piperidin-3-yl]carbamate | Alkynylpyrimidine amide derivatives | Tie-2 kinase inhibitors (anti-angiogenesis) |
| tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | Orexin receptor antagonists | Neurological disorders (e.g., insomnia) |
| tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | IRAK4 inhibitors | Inflammatory and autoimmune diseases |
While the primary application of this compound is in pharmaceuticals, analogous structures containing the piperidine ring are being explored in material science, particularly for the creation of "smart polymers." These are polymers that exhibit significant changes in their physical properties in response to external stimuli like temperature.
In one study, novel temperature-responsive polymers were synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net Monomers such as poly(N-acryloyl-nipecotamide) (PNANAm) and poly(N-acryloyl-isonipecotamide) (PNAiNAm), which feature a piperidine carboxamide structure, were shown to exhibit an upper critical solution temperature (UCST) in phosphate-buffered saline (PBS). researchgate.net This means they are soluble in the solution at lower temperatures but become insoluble and precipitate as the temperature rises above a certain point. The position of the carboxamide group on the piperidine ring was found to be a determining factor for this UCST behavior. researchgate.net Such thermoresponsive polymers are considered promising tools for applications in drug delivery and regenerative medicine. researchgate.net
Investigation of Biological Activities at a Mechanistic Level
The piperidine carbamate scaffold is a privileged structure for generating inhibitors of various enzymes, including endocannabinoid hydrolases like monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov The carbamate moiety can act as a reactive group that covalently modifies the active site of target enzymes, while the piperidine ring and its substituents provide opportunities to fine-tune potency and selectivity.
Piperidine derivatives, including carbamates, have been investigated as allosteric modulators of various receptors. For instance, certain piperidine derivatives show selectivity for specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The carbamate functional group, in particular, has been incorporated into molecules designed as enhancers for the α4β2 nAChR subtype. nih.gov These studies highlight the potential of the piperidine carbamate scaffold to interact with and modulate the function of complex receptor systems and their associated signaling pathways.
Histone lysine (B10760008) demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is linked to various diseases, including cancer. nih.gov The KDM2 subfamily, which includes KDM2A and KDM2B, demethylates specific lysine residues on histone H3. nih.govnih.gov The development of small molecule inhibitors for these enzymes is an active area of research.
A study focused on developing inhibitors for KDM2A utilized a triazolopyridine scaffold and explored various substituents to optimize potency and selectivity. nih.gov A key finding was that incorporating a 3-piperidine series of derivatives led to a dramatic increase in KDM2A inhibition while concurrently reducing activity against other demethylase subfamilies, such as KDM5C. nih.gov The most potent KDM2A inhibitor identified in this study, a benzoyl 3-piperidine derivative, demonstrated greater than 50-fold selectivity for KDM2A over six other JmjC KDMs. nih.gov While this final compound was not a carbamate, the study underscores the importance of the 3-piperidine scaffold as a core structural element for achieving potent and selective inhibition within the KDM family.
Carbamates are a well-known class of cholinesterase inhibitors, used in the management of conditions like Alzheimer's disease. nih.gov They typically function by carbamoylating a serine residue in the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), rendering the enzyme temporarily inactive. The kinetics of this inhibition, including the rate of carbamoylation (k3 or k(i)) and decarbamylation (k(r)), are crucial for their therapeutic effect. nih.govnih.gov
Kinetic studies on various carbamates show that their inhibitory mechanism can be described by a model of competitive inhibition that includes an irreversible reaction step between the enzyme and the inhibitor. nih.govresearchgate.net The carbamoylation rate constant, k3, quantifies the velocity of this reaction. nih.gov
However, not all piperidine carbamates act as irreversible, covalent inhibitors. A study of N-alkylpiperidine carbamates revealed that several potent inhibitors of AChE and BChE were, in fact, reversible and non-time-dependent. nih.gov X-ray crystallography of one such inhibitor in complex with BChE confirmed a non-covalent mechanism of inhibition, despite the presence of the carbamate group. nih.gov This highlights the versatility of the piperidine carbamate scaffold, which can be tailored to produce either covalent or non-covalent inhibitors.
The table below presents the inhibitory activity of selected N-alkylpiperidine carbamate analogues against cholinesterases.
| Compound ID | Target Enzyme(s) | IC₅₀ (µM) | Inhibition Mechanism |
| 10 | AChE | 7.31 | Reversible |
| BChE | 0.56 | Reversible | |
| 13 | BChE | 0.06 | Reversible |
| 22 | AChE | 2.25 | Reversible |
| BChE | 0.81 | Reversible |
Data sourced from a study on N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. nih.gov
Antimicrobial and Antifungal Action Mechanisms
Derivatives and analogues of this compound have demonstrated notable antimicrobial and antifungal properties through various mechanisms of action. One primary mechanism involves the disruption of the integrity of the microbial cell wall and membrane. nih.gov This disruption leads to the leakage of cytoplasmic contents, ultimately resulting in cell death. nih.gov This mechanism has been observed through scanning electron microscopy (SEM) and transmission electron microscopy (TEM) studies on pathogens treated with myricetin (B1677590) derivatives containing piperidine fragments. nih.gov
In the context of antifungal action, certain piperidine derivatives have been identified as potential succinate (B1194679) dehydrogenase inhibitors (SDHI). nih.gov Succinate dehydrogenase is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of this enzyme disrupts cellular respiration and energy production in fungi, leading to their demise. nih.gov Enzymatic assays, molecular docking, and molecular dynamics simulations have supported this proposed mechanism for specific piperidine-containing compounds. nih.gov
Furthermore, some piperidine derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net For instance, thiazolidinone derivatives containing a piperidin-1-yl moiety have shown significant activity against yeasts like Rhodotorula sp. nih.gov While the precise mechanism for all such compounds is not fully elucidated, their efficacy is often attributed to the core piperidine structure, which is prevalent in many natural and synthetic antimicrobial agents. nih.gov
| Compound/Analog Class | Pathogen Type | Mechanism of Action |
| Myricetin derivatives containing piperidine fragments | Bacteria (Xanthomonas oryzae pv. Oryzae, Xanthomonas axonopodis pv. citri) and Fungi (Rhizoctonia solani) | Disruption of cell wall and membrane integrity, leading to cytoplasmic leakage. nih.gov |
| Z26 (a myricetin-piperidine derivative) | Fungi | Potential succinate dehydrogenase inhibitor (SDHI). nih.gov |
| Thiazolidinone derivatives with a piperidin-1-yl group | Fungi (Rhodotorula sp.) | Not fully elucidated, but demonstrates potent fungicidal activity. nih.gov |
| Piperidine-based polymeric films | Bacteria (P. aeruginosa, S. aureus, E. coli, B. subtilis) and Fungi (C. albicans, A. niger) | Bioactive nature of the film provides antimicrobial potency. nih.gov |
Metabolic Pathway Investigations
This compound and its analogues are valuable tools for investigating metabolic pathways, particularly within the endocannabinoid system. A key area of research is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.govnih.gov By inhibiting FAAH, these compounds can increase the levels of anandamide, allowing researchers to study the downstream effects and the role of this signaling pathway in various physiological processes. nih.gov
Studies on a series of phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates have demonstrated their potential as FAAH inhibitors. nih.gov The metabolic stability of these piperidine carbamates has been shown to be significantly higher than their corresponding acyclic analogues, making them more suitable for in vivo studies. nih.gov Structure-activity relationship studies have revealed that the integrity of the piperidine ring is crucial for pronounced inhibitory activity. nih.gov For example, the removal of a carbon atom from the piperidine ring leads to a substantial decrease in activity, highlighting the importance of the rigid carbamate structure for effective enzyme inhibition. nih.gov
| Compound Class | Target Enzyme | Metabolic Pathway | Research Application |
| Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates | Fatty Acid Amide Hydrolase (FAAH) nih.gov | Endocannabinoid metabolism nih.gov | Studying the effects of enhanced anandamide signaling. nih.gov |
| Piperidine/piperazine carbamates | Monoacylglycerol Lipase (MAGL) and FAAH nih.gov | Endocannabinoid metabolism nih.gov | Investigating the roles of MAGL and FAAH in regulating endocannabinoid levels. nih.gov |
Development of Bioactive Materials
Piperidine-Based Polymeric Film Formulation
The formulation of piperidine-based polymeric films represents a significant advancement in the development of bioactive materials for applications such as drug delivery and antimicrobial surfaces. nih.gov A common method for the preparation of these films is the casting method. nih.gov This technique involves creating a homogenous solution containing the piperidine derivative, a polymer matrix, and other additives, which is then cast onto a surface and allowed to dry, forming a film.
One example of such a formulation involves the use of sodium alginate (SA) and poly(vinyl alcohol) (PVA) as the polymer matrix, into which a piperidine-containing compound, such as 3-oxo-3-(piperidin-1-yl)propanenitrile, is incorporated. nih.gov The physicochemical analysis of these films indicates the formation of chemical and physical bonds between the functional groups of the piperidine derivative (e.g., the cyano group) and the polymer chains (e.g., the methylene (B1212753) group of PVA and the hydroxyl group of SA). nih.gov The incorporation of the piperidine derivative can also influence the crystallinity and enhance the thermal stability of the polymer network. nih.gov
| Film Component | Role in Formulation |
| Piperidine derivative (e.g., 3-oxo-3-(piperidin-1-yl)propanenitrile) | Bioactive agent, enhances thermal stability. nih.gov |
| Sodium Alginate (SA) | Polymer matrix. nih.gov |
| Poly(vinyl alcohol) (PVA) | Polymer matrix, forms bonds with the piperidine derivative. nih.gov |
Characterization of Material Properties for Biomedical Device Development
The characterization of piperidine-based polymeric films is essential for their development into biomedical devices, ensuring they meet the required performance and safety standards. nih.gov A variety of analytical techniques are employed to assess the properties of these materials.
Spectroscopic and Diffraction Techniques:
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure and the formation of bonds between the piperidine compound and the polymer matrix. nih.gov
X-ray Diffraction (XRD): Provides information on the crystalline structure of the film. The incorporation of piperidine derivatives can affect the crystallinity of the polymer network. nih.gov
Morphological and Thermal Analysis:
Scanning Electron Microscopy (SEM): Employed to study the surface morphology of the films, which should ideally be smooth and homogenous for many biomedical applications. nih.gov
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the films. Piperidine derivatives have been shown to enhance the thermal stability of the polymer matrix. nih.gov
Mechanical Properties: The mechanical properties of the films, such as tensile strength and flexibility, are crucial for their application in biomedical devices. These films have been reported to exhibit good mechanical properties, making them suitable for applications that require durability and physical integrity. nih.gov
The results from these characterization techniques collectively provide a comprehensive understanding of the material's properties, which is vital for optimizing the formulation for specific biomedical applications, such as wound dressings or controlled-release drug delivery systems. nih.govresearchgate.net
| Characterization Technique | Property Assessed | Finding for Piperidine-Based Films |
| FTIR | Chemical bonding | Confirms chemical and physical bond formation between the piperidine derivative and polymer matrix. nih.gov |
| XRD | Crystallinity | The piperidine derivative affects the crystallinity of the polymer network. nih.gov |
| SEM | Surface morphology | Films show smooth and homogenous surfaces. nih.gov |
| TGA | Thermal stability | The piperidine derivative enhances the thermal stability of the film. nih.gov |
| Mechanical Testing | Mechanical strength and flexibility | Films exhibit good mechanical properties. nih.gov |
Future Research Directions
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future efforts in the synthesis of piperidin-3-yl carbamate (B1207046) and its analogues will likely focus on sustainable and innovative approaches that offer advantages over traditional methods.
Biocatalysis and Chemoenzymatic Strategies: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. A promising future direction is the expanded use of biocatalysts, such as transaminases, for the asymmetric synthesis of chiral piperidine (B6355638) intermediates. For instance, a chemoenzymatic strategy has been developed for tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for certain therapeutic agents. This method utilizes a transaminase (ATA) biocatalyst in a transamination-spontaneous cyclization process, resulting in high optical purity (>99.9% enantiomeric excess) and circumventing the use of many toxic chemicals and hazardous reaction conditions. Further research could explore a wider range of enzymes, including engineered variants, to access diverse and complex piperidin-3-yl carbamate derivatives. Combining biocatalytic C-H oxidation with radical cross-coupling reactions is another innovative approach for the modular and enantioselective construction of complex piperidine frameworks.
Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to traditional batch processing. A telescoped flow process that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy has been shown to be effective for producing valuable carbamate products. In this system, immobilized Candida antarctica lipase (B570770) B (CALB) is used to convert residual benzyl (B1604629) alcohol into benzyl butyrate, which is easily separated. Applying such continuous flow technologies to the synthesis of this compound could streamline production, improve yield and purity, and enhance process safety.
Sustainable Reagents and Methodologies: Future research will also focus on replacing hazardous reagents with more sustainable alternatives. A novel methodology for the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using only tert-butoxide lithium as a base has been reported. This approach avoids the need for hazardous reagents and metal catalysts, offering a more benign and efficient pathway that is scalable to the gram level. Exploring similar methodologies for the direct carbamoylation of the piperidine ring is a viable research avenue. Additionally, methods starting from readily available and renewable starting materials, such as L-glutamic acid, to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives offer a facile and sustainable route.
| Synthesis Approach | Key Features | Potential Advantages |
| Chemoenzymatic | Utilizes biocatalysts (e.g., transaminases) for key stereoselective steps. | High optical purity, reduced use of hazardous materials, cost-effective. |
| Flow Chemistry | Continuous processing, reaction telescoping, integration of biocatalysis. | Improved safety, scalability, higher purity, and efficient purification. |
| Sustainable Reagents | Avoids hazardous reagents and metal catalysts; uses simple bases. | Environmentally benign, increased efficiency, applicable to large-scale production. |
| Renewable Starting Materials | Utilizes natural amino acids like L-glutamic acid. | Mild reaction conditions, good overall yields, non-toxic catalysts. |
Advanced Derivative Design and Rational Drug Design Strategies
The this compound moiety serves as a privileged scaffold. Advanced computational and rational design strategies are crucial for developing next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of a biological target to design new inhibitors. This approach was successfully used to develop potent renin inhibitors from an N-(piperidin-3-yl)pyrimidine-5-carboxamide fragment. By optimizing interactions within the S1/S3 binding pockets and inducing a favorable conformational change in the enzyme, researchers achieved a 65,000-fold increase in potency. Future research will undoubtedly apply SBDD to design this compound derivatives for a wide range of targets, including proteases, kinases, and other enzymes.
Peptidomimetic and Scaffold Hopping Strategies: Piperidine carbamates can serve as effective peptidomimetics, replacing peptide bonds to improve metabolic stability and oral bioavailability. Researchers have rationally designed hybrid small molecule inhibitors where non-peptide piperidine carbamates replace P3 and P4 amino acids, successfully mimicking the interactions of larger tetrapeptides. Another strategy involves pharmacophore hybridization, where the piperidinyl substructure is combined with other known pharmacophores to create novel chemical entities with desired biological activities, as demonstrated in the development of NLRP3 inflammasome inhibitors.
In Silico Screening and Predictive Modeling: Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are indispensable for modern drug discovery. These methods allow for the virtual screening of large libraries of potential derivatives and the prediction of their biological activity before synthesis. For example, in silico molecular docking has been used to design and study N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives as potential inhibitors of fibroblast growth factor 1 (FGF1). Future work will leverage more advanced machine learning and artificial intelligence algorithms to build more accurate predictive models, accelerating the discovery of novel this compound-based drug candidates.
| Design Strategy | Description | Application Example |
| Structure-Based Drug Design | Utilizes the 3D structure of the target protein to guide the design of potent and selective ligands. | Development of N-(piperidin-3-yl)pyrimidine-5-carboxamides as highly potent renin inhibitors. |
| Peptidomimetics | Replaces peptide linkages with more stable moieties like piperidine carbamates to improve drug-like properties. | Design of dipeptidyl ketobenzothiazole serine protease inhibitors. |
| Pharmacophore Hybridization | Combines structural features from different known active compounds to create a new hybrid molecule. | Creation of novel NLRP3 inflammasome inhibitors. |
| In Silico Modeling | Employs computational methods like docking and QSAR to predict binding affinity and biological activity. | Identification of potential antiamnesic agents targeting the Acetylcholinesterase Enzyme. |
Deeper Mechanistic Studies in Chemical Biology
To fully exploit the therapeutic potential of this compound derivatives, a profound understanding of their molecular mechanisms of action is required. Chemical biology provides the tools to investigate these interactions within complex biological systems.
Target Identification and Validation: While some derivatives have known targets, the biological partners for many others remain unknown. Advanced chemical biology techniques, such as activity-based protein profiling (ABPP), can be used to identify the specific enzymes or receptors that piperidine carbamates interact with directly in native proteomes. This technique was used to characterize piperidine/piperazine carbamates as inhibitors of endocannabinoid hydrolases, revealing that many compounds active against monoacylglycerol lipase (MAGL) also inhibit fatty acid amide hydrolase (FAAH) and ABHD6, suggesting active site similarities among these enzymes.
Elucidation of Binding Modes: Determining the precise binding mode of a compound to its target is critical for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of a ligand-protein complex. Such studies can reveal unexpected binding orientations, as was the case with benzimidazolone-based OGG1 inhibitors, which is crucial for guiding further optimization. These structural insights, combined with site-directed mutagenesis, can elucidate the key molecular interactions responsible for a compound's activity and selectivity.
Probing Biological Pathways: this compound derivatives can be developed as chemical probes to study complex biological pathways. By designing potent and selective inhibitors for specific enzymes, researchers can investigate the physiological and pathological roles of these enzymes in cellular signaling and disease progression. For example, selective inhibitors of MAGL and FAAH have been used to study the crosstalk between different endocannabinoid signaling pathways in vivo. Future research will involve developing photo-activatable or "clickable" versions of piperidin-3-yl carbamates to facilitate pull-down experiments and further delineate their interaction networks.
Integration with Emerging Technologies in Chemical Research
The synergy between chemical synthesis and emerging technologies is set to revolutionize the discovery and development of new molecules. The study of this compound will benefit significantly from the adoption of these advanced platforms.
Automated Synthesis and High-Throughput Experimentation: Automated synthesis platforms can dramatically accelerate the creation of large libraries of this compound derivatives. By combining robotic synthesis with high-throughput screening (HTS), researchers can rapidly evaluate thousands of compounds to identify initial "hits" and explore structure-activity relationships more comprehensively than ever before. This integration allows for a data-rich approach to lead optimization.
DNA-Encoded Libraries (DELs): DNA-encoded library technology enables the synthesis and screening of billions of compounds simultaneously. This compound could be incorporated as a key building block in the design of novel DELs. Screening these massive libraries against a protein of interest can rapidly identify unique and potent binders that would be difficult to discover through conventional methods.
Machine Learning and AI in Chemical Synthesis: Artificial intelligence is beginning to impact chemical synthesis by predicting reaction outcomes and suggesting optimal synthetic routes. Machine learning models can be trained on vast datasets of chemical reactions to propose novel, efficient, and sustainable pathways for synthesizing complex this compound derivatives. This technology can also accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds, prioritizing the synthesis of only the most promising candidates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing piperidin-3-yl carbamate derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl(piperidin-3-yl)carbamate reacts with halogenated pyridines (e.g., 2,3-dichloro-5-trifluoromethylpyridine) in the presence of potassium carbonate (K₂CO₃) and dry DMSO at 100°C, achieving yields up to 99% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Base choice : K₂CO₃ improves nucleophilicity of the piperidine nitrogen.
- Temperature control : Elevated temperatures (90–100°C) accelerate substitution but may require inert atmospheres to prevent decomposition.
- Data Table :
| Substrate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2,3-Dichloro-5-trifluoromethylpyridine | K₂CO₃, DMSO, 100°C | 99 | |
| Chloropyridinyl derivatives | NaH, DMF, 0°C to 100°C | 45–94 |
Q. How can the stability of this compound derivatives be assessed under experimental storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Hygroscopicity tests under controlled humidity (e.g., 40–60% RH).
- Accelerated degradation studies using acidic/basic buffers or oxidative conditions (e.g., H₂O₂) to identify labile functional groups.
- Key Observations :
- Derivatives like tert-butyl this compound require storage in sealed containers under dry, inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?
- Methodological Answer :
- Chiral starting materials : Use enantiopure tert-butyl((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate to retain stereochemistry during coupling reactions .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Pd) to induce enantioselectivity.
- Analytical validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents to confirm enantiomeric excess (ee) >98% .
- Data Table :
| Derivative | Stereochemistry | ee (%) | Method | Reference |
|---|---|---|---|---|
| (3S,5S,6R)-trifluorophenyl | R-configuration | >98 | Chiral HPLC |
Q. What strategies resolve discrepancies in biological activity data for this compound analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorine vs. methyl groups) on target binding using molecular docking (e.g., AutoDock Vina).
- Metabolic stability assays : Test hepatic microsomal clearance to rule out rapid degradation as a cause of false-negative results.
- Orthogonal assays : Validate enzyme inhibition (e.g., lyso-phosphatidylserine inhibition) via fluorescence polarization and SPR .
- Case Study :
- Analogs with tert-butyl groups showed 10-fold higher IC₅₀ values than methyl-substituted derivatives due to steric hindrance in active sites .
Data Contradictions and Resolution
Q. Why do reported yields for tert-butyl(piperidin-3-yl)carbamate coupling reactions vary widely (45–99%)?
- Analysis :
- Substrate reactivity : Electron-deficient pyridines (e.g., trifluoromethyl derivatives) react faster, improving yields .
- Impurity interference : Residual moisture in DMSO or K₂CO₃ can hydrolyze carbamates, reducing yields by 15–20% .
- Resolution :
- Pre-drying reagents : Use molecular sieves or anhydrous salts (e.g., MgSO₄) for solvent drying.
- Reaction monitoring : Track progress via TLC or in-situ FTIR to terminate reactions at optimal conversion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
